molecular formula C21H15Cl2N5O3 B14919328 2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide

2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide

Cat. No.: B14919328
M. Wt: 456.3 g/mol
InChI Key: FDXURYAZLDTIQJ-UHFFFAOYSA-N
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Description

2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted 4-hydroxyphenyl acetic acid with 6-amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with catalysts like triethylamine or sodium ethoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide lies in its specific combination of functional groups and the pyrano[2,3-c]pyrazole core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H15Cl2N5O3

Molecular Weight

456.3 g/mol

IUPAC Name

2-[4-[6-amino-5-cyano-3-(3,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy]acetamide

InChI

InChI=1S/C21H15Cl2N5O3/c22-14-6-3-11(7-15(14)23)19-18-17(13(8-24)20(26)31-21(18)28-27-19)10-1-4-12(5-2-10)30-9-16(25)29/h1-7,17H,9,26H2,(H2,25,29)(H,27,28)

InChI Key

FDXURYAZLDTIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC(=C(C=C4)Cl)Cl)N)C#N)OCC(=O)N

Origin of Product

United States

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